molecular formula C4H5NaO4S2 B1604224 Sodium dimercaptosuccinate CAS No. 71799-86-5

Sodium dimercaptosuccinate

Cat. No. B1604224
CAS RN: 71799-86-5
M. Wt: 204.2 g/mol
InChI Key: BCWRXLLYMXFJDY-UHFFFAOYSA-M
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Description

Sodium dimercaptosuccinate, also known as DMSA, is a chelating agent that is widely used in scientific research. It has been studied extensively for its ability to bind to heavy metals and remove them from the body. DMSA is a water-soluble compound that is able to penetrate cell membranes, making it an effective tool for studying the effects of heavy metal toxicity on cellular processes.

Scientific Research Applications

Heavy Metal Antidote

Sodium dimercaptosuccinate (DMSA) has been extensively studied as an antidote for heavy metal poisoning. In a study, it was found effective in reducing the lethality of animals poisoned with arsenic, more effectively than other compounds such as 2,3-dimercaptopropanol (Domingo, Bosque, & Piera, 1991). It also shows promise in mobilizing tissue arsenic (Aposhian, Carter, Hoover, Hsu, Maiorino, & Stine, 1984).

Enhancement of Heavy Metal Excretion

DMSA enhances the excretion of heavy metals such as lead and mercury from the body. It was found to be more specific and have a wider therapeutic index than other drugs used for lead intoxication, making it a preferred choice for treatment (Graziano, Siris, Lolacono, Silverberg, & Turgeon, 1985).

Effectiveness in Chelation Therapy

Sodium dimercaptosuccinate has been found effective in chelation therapy for heavy metal poisoning. It has shown significant results in reducing blood lead levels and restoring certain enzyme activities without increasing the urinary excretion of essential minerals (Graziano, Lolacono, & Meyer, 1988).

Protection Against Arsenic Poisoning

It has been used effectively in protecting against the lethal effects of arsenic poisoning in animals (Tadlock & Aposhian, 1980). Its effectiveness in both prophylactic and therapeutic measures against various toxic substances has been noted in multiple studies.

Comparative Analysis with Other Chelating Agents

Sodium dimercaptosuccinate has been compared with other chelating agents like calcium edetate sodium for its effectiveness in lead elimination, showing certain advantages in terms of side effects and protective effects on renal injury induced by lead (Chen Zi-ran, 2012).

properties

IUPAC Name

sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRXLLYMXFJDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])S)(C(=O)O)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992458
Record name Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dimercaptosuccinate

CAS RN

71799-86-5
Record name Succinic acid, 2,3-dimercapto-, sodium salt, meso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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